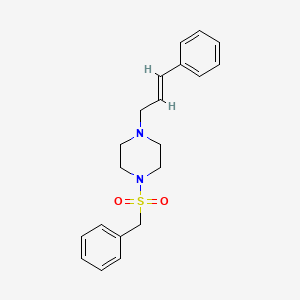![molecular formula C12H11ClN4O2S B6066076 N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6066076.png)
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a triazinyl moiety with a methylsulfanyl group
Méthodes De Préparation
The synthesis of N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazinyl moiety: This can be achieved by reacting appropriate precursors under controlled conditions to form the 1,2,4-triazine ring.
Introduction of the methylsulfanyl group: This step involves the substitution reaction where a methylsulfanyl group is introduced to the triazine ring.
Attachment of the chloro-substituted phenyl ring: This is typically done through a coupling reaction.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the triazine ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-{4-chloro-2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}acetamide can be compared with other similar compounds, such as:
N-(5-chloro-2-hydroxyphenyl)acetamide: This compound lacks the triazinyl moiety and methylsulfanyl group, making it less complex.
N-(3-chloro-4-hydroxyphenyl)acetamide: Similar in structure but with different substitution patterns on the phenyl ring.
N-(4-chloro-3-nitrophenyl)acetamide: Contains a nitro group instead of a hydroxy group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
N-[4-chloro-2-(3-methylsulfanyl-5-oxo-4H-1,2,4-triazin-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2S/c1-6(18)14-9-4-3-7(13)5-8(9)10-11(19)15-12(20-2)17-16-10/h3-5H,1-2H3,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBCVRIEQZUGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C2=NN=C(NC2=O)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6065993.png)
![4-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6066000.png)
![(2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B6066004.png)
![N-benzyl-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6066007.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6066015.png)
![2-(4-fluoro-N-methylsulfonylanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B6066025.png)

![N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B6066053.png)
![2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide](/img/structure/B6066059.png)
![4-(4-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6066065.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6066070.png)
![5-(3,4-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6066072.png)
![{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6066089.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6066091.png)
